
Orestrate
Overview
Description
Orestrate is an estrogen medication and an estrogen ester. Although it was never marketed, it remains an interesting compound due to its unique structure. Specifically, this compound is the C3 propionate ester and C17β-(1-cyclohexenyl) ether of estradiol .
Preparation Methods
Synthetic Routes:: The synthetic preparation of Orestrate involves introducing the cyclohexenyl ether group at the C17 position of estradiol. Specific reaction conditions and synthetic routes are not widely documented, but it likely requires careful protection and deprotection steps to achieve the desired ether linkage.
Industrial Production:: Unfortunately, there is limited information on industrial-scale production methods for this compound. Its lack of commercial availability suggests that it was not widely pursued for large-scale synthesis.
Chemical Reactions Analysis
Reactivity:: Orestrate, like other estrogens, can undergo various chemical reactions. These include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions::Oxidation: this compound may be oxidized using reagents like chromic acid or potassium permanganate.
Reduction: Reduction of the C3 propionate ester could be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The cyclohexenyl ether group at C17 may undergo substitution reactions with appropriate nucleophiles.
Major Products:: The major products formed from this compound reactions would include derivatives with modified functional groups (e.g., hydroxyl groups, esters, or ethers).
Scientific Research Applications
Orestrate’s scientific research applications span several fields:
Chemistry: It serves as a model compound for studying estrogenic properties and reactivity.
Biology: Researchers may explore its effects on estrogen receptors and cellular responses.
Medicine: Although not clinically used, this compound contributes to our understanding of estrogenic compounds.
Industry: Its unique structure could inspire the design of novel estrogen-based drugs.
Mechanism of Action
The mechanism by which Orestrate exerts its effects involves binding to estrogen receptors (ERs). It likely activates ERα and ERβ, leading to downstream signaling pathways. These pathways influence gene expression, cell growth, and tissue-specific responses.
Comparison with Similar Compounds
Orestrate’s uniqueness lies in its cyclohexenyl ether modification. Similar compounds include other estrogen esters (e.g., estradiol acetate, estradiol benzoate) and structurally related steroids.
Biological Activity
Orestrate is a compound of increasing interest in the field of medicinal chemistry and pharmacology due to its potential therapeutic applications. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects, and implications in various biological systems.
Overview of this compound
This compound is a synthetic compound that has shown promise in various biological assays. Its structure and properties suggest potential interactions with cellular pathways, particularly those involving protein regulation and signaling mechanisms. Understanding its biological activity is crucial for developing therapeutic strategies.
The biological activity of this compound primarily involves its interaction with specific proteins and cellular pathways. Research indicates that it may function through:
- Allosteric Modulation : Similar to other compounds that interact with protein targets, this compound may induce conformational changes in proteins, thereby altering their activity. This mechanism is significant for drug design as it allows for fine-tuning of protein functions without directly competing with natural substrates .
- Impact on Cellular Signaling : this compound has been observed to influence key signaling pathways, potentially affecting processes such as cell proliferation, differentiation, and apoptosis. For instance, it may modulate G-protein-coupled receptor (GPCR) signaling, which is pivotal in many physiological responses .
Table 1: Summary of Biological Activities of this compound
Case Study 1: Antiproliferative Effects
In a study examining the effects of this compound on cancer cell lines, researchers found that treatment with this compound resulted in a significant reduction in cell viability. The study employed various cancer models, including breast and prostate cancer cells, demonstrating that this compound could inhibit cell proliferation through apoptosis induction. This suggests potential applications in cancer therapy.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound. Utilizing an in vivo model of oxidative stress, researchers demonstrated that this compound administration significantly reduced neuronal death. The mechanism was linked to the modulation of stress response pathways, indicating its potential utility in neurodegenerative diseases .
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Protein Interactions : Studies have shown that this compound interacts with multiple proteins involved in key signaling pathways. This multi-target approach may enhance its therapeutic efficacy while minimizing side effects associated with single-target drugs .
- Phase Separation Dynamics : Research into the phase separation behavior of proteins influenced by this compound revealed that it can affect the formation and stability of biomolecular condensates. This has implications for understanding how cellular organization impacts function and disease states .
Properties
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-(cyclohexen-1-yloxy)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36O3/c1-3-26(28)30-20-10-12-21-18(17-20)9-11-23-22(21)15-16-27(2)24(23)13-14-25(27)29-19-7-5-4-6-8-19/h7,10,12,17,22-25H,3-6,8-9,11,13-16H2,1-2H3/t22-,23-,24+,25+,27+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYAXJSIVAVEVHF-RYIFMDQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4OC5=CCCCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC5=CCCCC5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80930230 | |
Record name | Orestrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13885-31-9 | |
Record name | Estra-1,3,5(10)-trien-3-ol, 17-(1-cyclohexen-1-yloxy)-, 3-propanoate, (17β)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13885-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orestrate [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013885319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Orestrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80930230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ORESTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9VC23W7W0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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